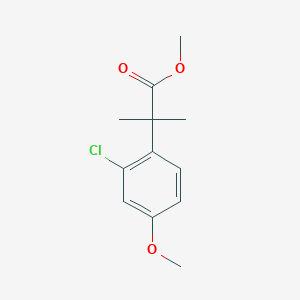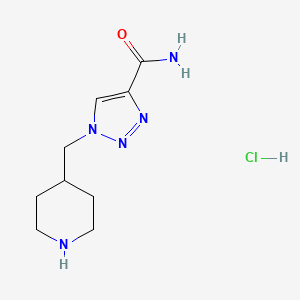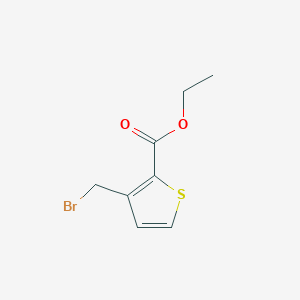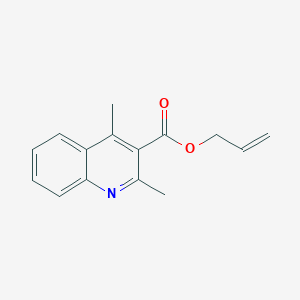
2-Amino-6,7-diethoxyquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-6,7-ジエトキシキナゾリン-4(1H)-オンは、キナゾリン-4-オン系に属する複素環式有機化合物です。キナゾリン-4-オンは、その多様な生物活性で知られており、潜在的な治療用途について広く研究されてきました。この化合物の構造は、アミノ基とエトキシ基が置換されたキナゾリン-4-オン骨格からなり、そのユニークな化学的性質と生物活性に貢献しています。
2. 製法
合成経路および反応条件
2-アミノ-6,7-ジエトキシキナゾリン-4(1H)-オンの合成は、一般的に以下の手順を伴います。
出発物質: 合成は、6,7-ジエトキシキナゾリン-4(1H)-オンの調製から始まります。
アミノ化反応: 重要なステップは、キナゾリン-4-オン環の2位にアミノ基を導入することです。これは、適切なアミン源を用いて、制御された条件下での求核置換反応によって達成できます。
工業生産方法
2-アミノ-6,7-ジエトキシキナゾリン-4(1H)-オンの工業生産方法は、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成を伴う場合があります。これらの方法には、多くの場合、以下が含まれます。
バッチ反応器: 反応パラメータの制御と監視のために。
連続式反応器: 効率的でスケーラブルな生産のために。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-diethoxyquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-diethoxyquinazolin-4(1H)-one.
Amination Reaction: The key step involves the introduction of the amino group at the 2-position of the quinazolinone ring. This can be achieved through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
化学反応の分析
反応の種類
2-アミノ-6,7-ジエトキシキナゾリン-4(1H)-オンは、さまざまな化学反応を起こす可能性があり、それには以下が含まれます。
酸化: この化合物は、酸化されて異なる酸化状態のキナゾリン-4-オン誘導体を形成することができます。
還元: 還元反応はキナゾリン-4-オン骨格を修飾することができ、還元誘導体の生成につながります。
一般的な試薬および条件
酸化剤: 酸化反応には、過マンガン酸カリウムや過酸化水素など。
還元剤: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: 置換反応には、ハロアルカンやアシルクロリドなど。
形成される主な生成物
これらの反応から形成される主な生成物には、官能基が修飾されたさまざまなキナゾリン-4-オン誘導体が含まれ、これらは異なる化学的性質と生物活性を示す可能性があります。
4. 科学研究への応用
化学: 複雑な有機分子の合成のためのビルディングブロックとして。
生物学: 抗菌性、抗がん性、抗炎症性などの潜在的な生物活性のために。
医学: 新しい治療薬の開発のためのリード化合物として。
産業: 特殊化学品や医薬品の製造において。
科学的研究の応用
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: For its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the production of specialty chemicals and pharmaceuticals.
作用機序
2-アミノ-6,7-ジエトキシキナゾリン-4(1H)-オンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素、受容体、またはその他の生体分子に結合し、それらの活性を調節することができます。この相互作用は、酵素活性の阻害、シグナル伝達経路の変更、または細胞応答の誘導など、さまざまな生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
2-アミノ-6,7-ジメトキシキナゾリン-4(1H)-オン: エトキシ基の代わりにメトキシ基を持つ同様の構造。
2-アミノ-4(1H)-キナゾリン-4-オン: エトキシ基を欠いている。
6,7-ジメトキシキナゾリン-2,4-ジアミン: 追加のアミノ基が含まれている。
独自性
2-アミノ-6,7-ジエトキシキナゾリン-4(1H)-オンは、その特定の置換パターンによってユニークであり、これはその化学反応性と生物活性に影響を与える可能性があります。エトキシ基の存在は、その親油性を高め、類似の化合物と比較してその薬物動態特性を改善する可能性があります。
類似化合物との比較
Similar Compounds
2-Amino-6,7-dimethoxyquinazolin-4(1H)-one: Similar structure with methoxy groups instead of ethoxy groups.
2-Amino-4(1H)-quinazolinone: Lacks the ethoxy substituents.
6,7-Dimethoxyquinazoline-2,4-diamine: Contains additional amino groups.
Uniqueness
2-Amino-6,7-diethoxyquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.
特性
分子式 |
C12H15N3O3 |
|---|---|
分子量 |
249.27 g/mol |
IUPAC名 |
2-amino-6,7-diethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H15N3O3/c1-3-17-9-5-7-8(6-10(9)18-4-2)14-12(13)15-11(7)16/h5-6H,3-4H2,1-2H3,(H3,13,14,15,16) |
InChIキー |
GHNAPLAAAOBMSF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(=C1)C(=O)NC(=N2)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11866821.png)

![3H-benzo[f]chromene-1-carbonyl chloride](/img/structure/B11866831.png)










